Inhibiteur d'IRAK 6

Vue d'ensemble

Description

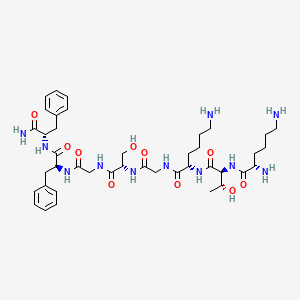

IRAK inhibitor 6 is an inhibitor of IL-1 receptor-associated kinase 4 (IRAK4; IC50 = 160 nM).

IRAK-IN-6, also known as IRAK inhibitor 6, is an interleukin-1 receptor associated kinase 4 (IRAK-4) inhibitor. IRAK-4 is reported to be essential for the activation of the intracellular signalling cascades including NFКB and MAPK pathways, which are critical for the production of inflammatory cytokines.

Applications De Recherche Scientifique

Régulation de l'inflammation et de la réponse immunitaire

Les protéines IRAK, y compris l'inhibiteur d'IRAK 6, jouent un rôle essentiel dans les voies de signalisation médiées par l'interleukine-1 et le récepteur de type Toll {svg_1}. Elles sont essentielles pour l'immunité innée et l'inflammation {svg_2}. En inhibant IRAK, nous pouvons potentiellement moduler ces réponses.

Traitement de la neuroinflammation

L'inhibiteur spécifique de MyD88 ST2825, qui est similaire à l'this compound, a été utilisé pour traiter des maladies telles que la neuroinflammation {svg_3}. Cela suggère que les inhibiteurs d'IRAK pourraient avoir des applications similaires.

Traitement des lésions aiguës du foie/des reins

Des études ont montré que le blocage de l'activité de MyD88, qui peut être réalisé avec des inhibiteurs d'IRAK, peut être utilisé pour traiter des maladies inflammatoires telles que les lésions aiguës du foie/des reins {svg_4}.

Traitement des maladies auto-immunes

Les inhibiteurs d'IRAK ont des applications potentielles dans le traitement des maladies auto-immunes telles que le lupus érythémateux disséminé {svg_5}. Ils peuvent affecter l'immunité de transplantation, ce qui pourrait être bénéfique dans ces contextes {svg_6}.

Valeur thérapeutique potentielle dans le lymphome à cellules B

L'inhibiteur spécifique de MyD88 ST2825 a une valeur thérapeutique potentielle dans le lymphome à cellules B avec la mutation MyD88 L265P {svg_7}. Cela suggère que les inhibiteurs d'IRAK pourraient être utilisés dans des stratégies thérapeutiques similaires.

Effets synergiques avec d'autres inhibiteurs

Les inhibiteurs d'IRAK ont montré des effets synergiques lorsqu'ils sont co-traités avec d'autres inhibiteurs. Par exemple, JH-X-119-01 a été co-traité avec l'inhibiteur de BTK ibrutinib, montrant des effets synergiques de destruction des cellules tumorales dans les cellules de lymphome à cellules B avec mutation MYD88 {svg_8}.

Mécanisme D'action

Target of Action

The primary target of IRAK inhibitor 6 is the Interleukin-1 receptor-associated Kinase 4 (IRAK-4) . IRAK-4 is a serine-threonine kinase that plays a critical role in triggering the release of proinflammatory cytokines . It is necessary for most signaling by activated Toll-like receptors (TLRs) and is implicated in IFNα/β secretion by activating interferon response factors 3 and 7 (IRF3/7) .

Mode of Action

IRAK inhibitor 6 interacts with IRAK-4, inhibiting its kinase activity . Irak-4 remains effective despite this inhibition due to the "scaffolding effect" . This effect is attributed to the myddosome complex formed by IRAK-4 with myd88, IRAK-2, and IRAK-1, which can cause the activation of downstream effector TRAF6 despite inhibition of the kinase domain of IRAK-4 .

Pharmacokinetics

IRAK inhibitor 6 shows low-to-moderate pharmacokinetic variability with a median half-life of 25 to 33 hours and 1.6 to 2.4-fold accumulation at steady-state, which is achieved by Day 5-7 of dosing . Less than 1% of the dose is recovered unchanged in urine for all dose groups, with renal clearance ranging from 14 to 23 mL/min .

Result of Action

The inhibition of IRAK-4 leads to the suppression of the release of proinflammatory cytokines and the activation of the MAPK and NF-κB pathway . This results in the reduction of inflammation and the potential treatment of diseases ranging from oncology to autoimmune disorders to neurodegeneration .

Action Environment

The action of IRAK inhibitor 6 can be influenced by environmental factors such as the presence of food and acid-reducing agents . For instance, co-administration of omeprazole with IRAK inhibitor 6 reduced its exposure (AUC and Cmax) by 23% and 43%, respectively .

Analyse Biochimique

Biochemical Properties

IRAK inhibitor 6 plays a crucial role in biochemical reactions by targeting and inhibiting IRAK-4. IRAK-4 is a serine-threonine kinase that is essential for the activation of downstream signaling pathways, including the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways . By inhibiting IRAK-4, IRAK inhibitor 6 prevents the phosphorylation and activation of these pathways, thereby reducing the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) . This inhibition is achieved through the binding of IRAK inhibitor 6 to the kinase domain of IRAK-4, with an IC50 value of 160 nM .

Cellular Effects

IRAK inhibitor 6 has profound effects on various cell types and cellular processes. In immune cells, such as macrophages and dendritic cells, IRAK inhibitor 6 inhibits the activation of NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory cytokines . This inhibition can modulate the immune response, making IRAK inhibitor 6 a potential therapeutic agent for autoimmune and inflammatory diseases . Additionally, IRAK inhibitor 6 has been shown to influence cell signaling pathways, gene expression, and cellular metabolism by altering the activity of key transcription factors and enzymes involved in these processes .

Molecular Mechanism

The molecular mechanism of IRAK inhibitor 6 involves its binding to the kinase domain of IRAK-4, thereby preventing the phosphorylation and activation of downstream signaling molecules . This inhibition disrupts the formation of the myddosome complex, which is essential for the activation of NF-κB and MAPK pathways . By blocking these pathways, IRAK inhibitor 6 reduces the production of pro-inflammatory cytokines and modulates the immune response . Additionally, IRAK inhibitor 6 has been shown to inhibit the activation of interferon response factors 3 and 7 (IRF3/7), further contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of IRAK inhibitor 6 have been observed to change over time. The compound exhibits good stability under standard storage conditions, with a shelf life of up to three years when stored at -20°C . In in vitro studies, IRAK inhibitor 6 has been shown to maintain its inhibitory activity over extended periods, with minimal degradation . Long-term exposure to IRAK inhibitor 6 in cell culture models has demonstrated sustained inhibition of NF-κB and MAPK pathways, leading to prolonged anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of IRAK inhibitor 6 vary with different dosages in animal models. At lower doses, IRAK inhibitor 6 effectively inhibits IRAK-4 activity and reduces the production of pro-inflammatory cytokines without causing significant adverse effects . At higher doses, IRAK inhibitor 6 can exhibit toxic effects, including hepatotoxicity and immunosuppression . These dose-dependent effects highlight the importance of optimizing the dosage of IRAK inhibitor 6 to achieve therapeutic efficacy while minimizing potential side effects .

Metabolic Pathways

IRAK inhibitor 6 is involved in several metabolic pathways, primarily through its interaction with IRAK-4 and other kinases involved in immune signaling . The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its breakdown and elimination from the body . Additionally, IRAK inhibitor 6 can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

IRAK inhibitor 6 is transported and distributed within cells and tissues through various mechanisms. The compound can diffuse across cell membranes and accumulate in specific cellular compartments, including the cytoplasm and nucleus . Additionally, IRAK inhibitor 6 can interact with transporters and binding proteins that facilitate its uptake and distribution within cells . The localization and accumulation of IRAK inhibitor 6 within specific tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of IRAK inhibitor 6 plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with IRAK-4 and other signaling molecules . Additionally, IRAK inhibitor 6 can translocate to the nucleus, where it may influence gene expression and other nuclear processes . The subcellular localization of IRAK inhibitor 6 is regulated by various factors, including targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Propriétés

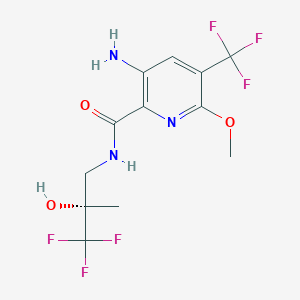

IUPAC Name |

N-(2-methoxy-4-morpholin-4-ylphenyl)-2-pyridin-3-yl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S/c1-26-18-11-15(24-7-9-27-10-8-24)4-5-16(18)22-19(25)17-13-28-20(23-17)14-3-2-6-21-12-14/h2-6,11-13H,7-10H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSRUVXPODZKAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCOCC2)NC(=O)C3=CSC(=N3)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659160 | |

| Record name | N-[2-Methoxy-4-(morpholin-4-yl)phenyl]-2-(pyridin-3-yl)-1,3-thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1042672-97-8 | |

| Record name | N-[2-Methoxy-4-(morpholin-4-yl)phenyl]-2-(pyridin-3-yl)-1,3-thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

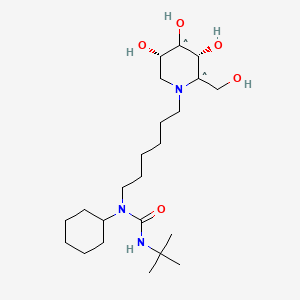

![4,4'-[1-[3-(1-Azacyclotridecane-1-yl)propyl]-1H-pyrrole-3,4-diyl]bis(6-nitrocatechol)](/img/structure/B608056.png)

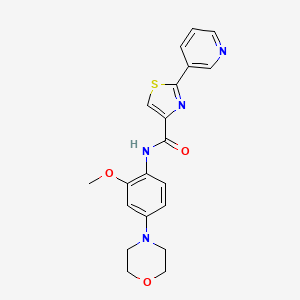

![2-tert-butyl-1-(3,3-dimethylbutyl)-4-[1-(2-hydroxyethyl)-7-(methanesulfonamido)-1-oxo-4H-2,4,1λ5-benzodiazaphosphinin-3-yl]-5-oxo-2H-pyrrol-3-olate;2-hydroxyethyl(trimethyl)azanium](/img/structure/B608062.png)